Diisobutyldimethoxysilane

Overview

Description

Diisobutyldimethoxysilane is a chemical compound used for synthesis . It is also known by other synonyms such as Eurenor .

Synthesis Analysis

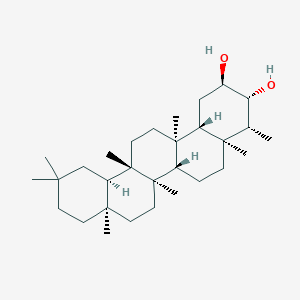

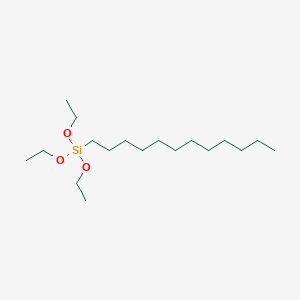

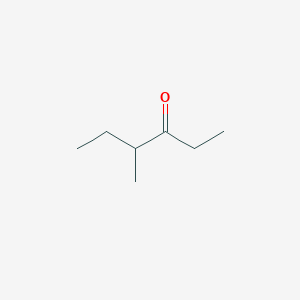

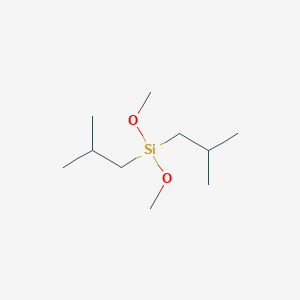

Diisobutyldimethoxysilane is synthesized for various applications. Its CAS number is 17980-32-4 and it has a molar mass of 204.38 g/mol .Molecular Structure Analysis

The molecular formula of Diisobutyldimethoxysilane is C10H24O2Si . It has an average mass of 204.382 Da and a monoisotopic mass of 204.154556 Da . The structure of the molecule includes freely rotating bonds, and it does not violate the Rule of 5 .Physical And Chemical Properties Analysis

Diisobutyldimethoxysilane has a density of 0.8±0.1 g/cm3, a boiling point of 199.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 41.8±3.0 kJ/mol and a flash point of 84.0±6.0 °C . The index of refraction is 1.413, and it has a molar refractivity of 60.5±0.3 cm3 .Scientific Research Applications

Lipid Metabolism-Disrupting Effects of Non-Phthalate Plasticizer Diisobutyl Adipate (DIBA):

- Study Context: DIBA, a non-phthalate plasticizer, is widely used but with limited research on its health effects.

- Key Findings: DIBA exposure increased intracellular lipid content and altered transcriptional expression of genes related to lipid metabolism. This suggests DIBA may disrupt lipid metabolism homeostasis via targeting PPARγ.

- Authors: Wei et al. (2023).

- Source: Environmental toxicology.

Effects of Dibutylphthalate on Liver Peroxisomes and Reproduction in Zebrafish:

- Study Context: Investigating the impact of dibutylphthalate (DBP) on liver peroxisomes and reproduction in zebrafish.

- Key Findings: DBP caused teratogenic effects and liver peroxisome proliferation, indicating potential toxicological concerns.

- Authors: Ortiz-Zarragoitia, Trant, Cajaraville (2006).

- Source: Environmental Toxicology and Chemistry.

Hazards of Diisobutyl Phthalate (DIBP) Exposure:

- Study Context: Systematic review of animal toxicology studies on DIBP, a replacement for dibutyl phthalate (DBP).

- Key Findings: Robust evidence of male reproductive toxicity and developmental toxicity due to DIBP exposure. Some evidence also suggests female reproductive and liver toxicity.

- Authors: Yost et al. (2018).

- Source: Environment international.

Drug Discovery and Molecular Biology:

- Study Context: Overview of drug research's evolution, influenced by chemistry, pharmacology, and molecular biology.

- Key Findings: The study highlights the impact of molecular biology on drug discovery, which could be relevant to understanding how Diisobutyldimethoxysilane might be utilized in pharmaceutical contexts.

- Authors: Drews (2000).

- Source: Science.

Safety and Hazards

Future Directions

properties

IUPAC Name |

dimethoxy-bis(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si/c1-9(2)7-13(11-5,12-6)8-10(3)4/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYFIJRXGOQNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](CC(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066291 | |

| Record name | Silane, dimethoxybis(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dimethoxybis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Diisobutyldimethoxysilane | |

CAS RN |

17980-32-4 | |

| Record name | Diisobutyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dimethoxybis(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethoxybis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethoxybis(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Diisobutyldimethoxysilane influence the properties of polypropylene when used in polymerization reactions?

A: Diisobutyldimethoxysilane acts as an external electron donor in Ziegler-Natta catalyzed propylene polymerization [, , ]. It interacts with the active sites of the catalyst, influencing its activity and stereoselectivity. This interaction leads to changes in the polymer microstructure, affecting its molecular weight distribution, melt flow rate (MFR), and mechanical properties [, ]. For example, using Diisobutyldimethoxysilane in conjunction with triethoxyisobutylsilane can result in polypropylene with a significantly higher MFR, making it easier to process [].

Q2: What is the role of Diisobutyldimethoxysilane in controlling the molecular weight distribution of polypropylene?

A: Diisobutyldimethoxysilane, often used in combination with other electron donors like tetraethoxy silane or triethoxyisobutylsilane, plays a crucial role in broadening the molecular weight distribution of polypropylene [, ]. The interaction of these electron donors with the catalyst system allows for the production of polypropylene with a polydispersity index ranging from 6 to 20 [], indicating a wider range of polymer chain lengths. This controlled variation in chain length contributes to desirable properties in the final polypropylene product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.